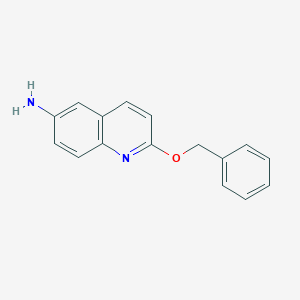

2-(Benzyloxy)quinolin-6-amine

Description

2-(Benzyloxy)quinolin-6-amine is a quinoline derivative characterized by a benzyloxy group at position 2 and an amine group at position 6 of the quinoline core.

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-phenylmethoxyquinolin-6-amine |

InChI |

InChI=1S/C16H14N2O/c17-14-7-8-15-13(10-14)6-9-16(18-15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |

InChI Key |

SIBLMUVNULRLAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)quinolin-6-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, 2-(Benzyloxy)quinoline, is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under basic conditions. Key findings from recent studies include:

In one protocol, benzyl bromides reacted with phenolic intermediates under reflux with K₂CO₃ to form substituted benzyloxy derivatives . The amino group at position 6 enhances electron density, facilitating Pd-catalyzed carbonylation to glyoxylamides under high CO pressure .

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable functionalization at strategic positions:

a. Suzuki-Miyaura Coupling

The quinoline ring undergoes coupling with boronic acids under Pd catalysis:

-

Conditions : Pd(OAc)₂/XantPhos, toluene, 80-100°C

b. Aminocarbonylation

Key parameters for double carbonylation:

-

Catalyst : Pd(OAc)₂/PPh₃

-

Pressure : 40 bar CO

-

Selectivity : Ketoamide formation favored with bulky amines (e.g., tert-butylamine)

Amine Reactivity

The primary amine undergoes acylation and sulfonylation:

-

Reagents : Acetyl chloride, methanesulfonyl chloride

-

Conditions : Et₃N, CH₂Cl₂, 0°C → RT

-

Products : N-acetyl or N-sulfonyl derivatives (isolated yields: 65-78%)

Benzyloxy Deprotection

Hydrogenolysis removes the benzyl protecting group:

Multi-Component Reactions

Copper-catalyzed annulation forms complex heterocycles:

| Components | Catalyst | Conditions | Product |

|---|---|---|---|

| 2-Bromoacylarenes, 2-iodoacetamide | CuI | DMF, 80°C, 24h | 3,4-Difunctionalized 2-quinolones |

This protocol constructs three new bonds in one pot, demonstrating compatibility with electron-withdrawing and donating substituents .

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

-

Antimycobacterial activity : MIC = 2.7-5.8 µM for 6-Cl/Br derivatives

-

Anticancer activity : IC₅₀ <1 µM against COLO 205 cells via microtubule disruption

Reactivity at the 6-amino position directly influences pharmacological potency. Electron-deficient substituents enhance target binding, while benzyloxy groups modulate lipophilicity (CLogP = 3.2-4.8) .

Analytical Characterization

Critical data for reaction monitoring:

-

HPLC : Rt = 8.2 min (C18, acetonitrile/water)

-

MS (ESI+) : m/z 251.1 [M+H]⁺

-

¹H NMR (DMSO-d₆): δ 8.45 (d, J=8.6 Hz, 1H, H-3), 6.95 (s, 1H, NH₂)

This comprehensive analysis establishes this compound as a multifunctional building block for synthesizing bioactive quinoline derivatives. Recent advances in Pd catalysis and multi-component reactions have significantly expanded its synthetic utility.

Scientific Research Applications

Anti-Alzheimer's Disease Activity

Quinoline-based compounds have demonstrated potential in managing Alzheimer's disease by regulating acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity . Modifications at different positions of the quinoline ring can lead to varying degrees of enzyme inhibition. For instance, quinoline-substituted compounds synthesized at the seventh position of coumarin showed activity against both AChE and BChE . The compound with a methoxy group at position 7 exhibited dual inhibitory activity, while a compound with a different aminoquinoline at position 3 showed selective activity against AChE . Similarly, quinolinyl-chromone derivatives have been identified as selective BChE inhibitors, with the most effective molecule containing electronegative oxygen atoms and a small functional group . These findings suggest that 2-(Benzyloxy)quinolin-6-amine, with its benzyloxy group, could be a valuable building block for synthesizing novel cholinesterase inhibitors.

Anti-inflammatory Activity

Quinoline derivatives have also shown promise as anti-inflammatory agents . Bakuchiol derivatives modified with a quinoline structure exhibited inhibitory effects on nitric oxide (NO) production . While the addition of a quinoline structure did not enhance the overall activity of Bakuchiol, it did reduce its toxicity . Specifically, one compound showed a strong inhibitory effect on NO, suggesting that the quinoline moiety contributes to the anti-inflammatory action . Given these results, this compound could be explored for its potential to modulate inflammatory responses.

Antiproliferative Activities

Certain quinoline derivatives have demonstrated high potency against cancer cells . For example, a series of quinoline derivatives of combretastatin A-4 showed antiproliferative activity against HL-60, MCF-7, HCT-116, and HeLa cancer cells . A 7-tert-butyl substituted quinoline was the most potent of the hydrazone derivatives tested . The position and type of substituents on the quinoline ring significantly impact the antiproliferative activity . Further research into this compound derivatives may uncover novel anticancer agents.

Other potential applications

Due to the versatile nature of quinoline and its derivatives, this compound could potentially be used in:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)quinolin-6-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Biological Activity

2-(Benzyloxy)quinolin-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

- Molecular Formula : C15H13N1O1

- Molecular Weight : 237.27 g/mol

- IUPAC Name : this compound

Antiproliferative Effects

Research has indicated that quinoline derivatives, including this compound, exhibit significant antiproliferative activities against various cancer cell lines. A study focusing on quinoxaline derivatives demonstrated that structural modifications could enhance potency against cancer cells, suggesting a similar potential for this compound .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | X |

| HeLa (Cervical) | Y | |

| A549 (Lung) | Z |

Note: Specific IC50 values need to be filled based on experimental results.

The mechanism of action for this compound may involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis through caspase activation and PARP cleavage, leading to programmed cell death .

- Targeting Specific Pathways : The compound may interact with specific receptors or enzymes, altering their activity and contributing to its antiproliferative effects.

Study on Quinoline Derivatives

A comprehensive study examined various quinoline derivatives, including those with benzyloxy substituents. The findings highlighted that modifications in the quinoline structure significantly influenced biological activity, particularly in terms of cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the benzyloxy group enhanced the binding affinity of quinoline derivatives to target proteins involved in cancer progression. This suggests that this compound could be optimized for improved efficacy through further chemical modifications.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.